![molecular formula C6H8N2O2S B173630 N-(pyridin-2-yl)methanesulfonamide CAS No. 1197-23-5](/img/structure/B173630.png)
N-(pyridin-2-yl)methanesulfonamide
Overview
Description
N-(pyridin-2-yl)methanesulfonamide: is an organic compound with the molecular formula C6H8N2O2S It is a sulfonamide derivative where a methanesulfonamide group is attached to the pyridine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
From α-bromoketones and 2-aminopyridine: N-(pyridin-2-yl)methanesulfonamide can be synthesized via a chemodivergent approach. The reaction involves the use of α-bromoketones and 2-aminopyridine under different conditions.
Oxidative Amidation: Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide in decane.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(pyridin-2-yl)methanesulfonamide can undergo oxidation reactions, particularly at the sulfonamide group.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like iodine and tert-butyl hydroperoxide are commonly used in the oxidative reactions involving this compound.
Solvents: Toluene and ethyl acetate are typical solvents used in the synthesis and reactions of this compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative amidation can yield various amide derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Enzyme Inhibition: N-(pyridin-2-yl)methanesulfonamide has been investigated for its potential as an inhibitor of carbonic anhydrase enzymes. This inhibition can affect physiological processes such as respiration and acid-base balance, making it a candidate for treating conditions like glaucoma and edema .
- Antimicrobial Activity: The compound exhibits moderate antibacterial properties against various strains, suggesting potential applications in developing new antimicrobial agents .
- Anticancer Potential: Its structural characteristics indicate possible applications in cancer therapy. Research into related compounds has shown that similar structures can inhibit cancer cell proliferation through various mechanisms .
2. Industrial Applications
- Synthesis Building Block: this compound serves as a building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
- Advanced Materials Development: Due to its unique chemical properties, the compound is utilized in developing advanced materials such as polymers and coatings .
Case Studies
Case Study 1: Carbonic Anhydrase Inhibition
A controlled study evaluated the inhibitory effects of this compound on carbonic anhydrase activity. Results indicated a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential utility in treating conditions where carbonic anhydrase plays a crucial role.
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated moderate antibacterial activity, warranting further investigation into its mechanism and efficacy as an antimicrobial agent .
Mechanism of Action
The mechanism by which N-(pyridin-2-yl)methanesulfonamide exerts its effects is not fully understood. like other sulfonamides, it may inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
N-(2-pyridinylmethyl)methanesulfonamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom of the pyridine ring.
N-(2-hydroxyphenyl)methanesulfonamide: This compound features a hydroxy group instead of a pyridine ring.
Uniqueness: N-(pyridin-2-yl)methanesulfonamide is unique due to the presence of the pyridine ring, which can participate in various chemical reactions and interactions. This structural feature may enhance its biological activity and make it a valuable intermediate in organic synthesis .
Biological Activity
N-(pyridin-2-yl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to a class of sulfonamide compounds characterized by the presence of a pyridine ring. The synthesis typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under basic conditions. This compound can be modified to enhance its biological activity, leading to various analogs with distinct pharmacological profiles.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes through the formation of hydrogen bonds with active sites. This interaction can disrupt biochemical pathways, leading to various pharmacological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.
- Antimicrobial Activity : Studies indicate that it possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : It has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Studies
-
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition, indicating its potential as an antibacterial agent . -
Anticancer Potential
In vitro experiments demonstrated that this compound can induce apoptosis in breast cancer cell lines by modulating the expression of apoptotic markers. This suggests its utility in developing novel cancer therapies . -
Inflammation Modulation
Research has shown that this compound effectively reduces nitric oxide production and pro-inflammatory cytokine levels in lipopolysaccharide-induced inflammation models, highlighting its anti-inflammatory properties .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Initial studies suggest good solubility and stability in biological systems, although detailed pharmacokinetic studies are still needed. Toxicological assessments indicate that while the compound shows promise, further investigation into its safety profile is necessary for clinical applications.
Properties
IUPAC Name |
N-pyridin-2-ylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)8-6-4-2-3-5-7-6/h2-5H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJMXGHSQCIPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385311 | |
Record name | N-(pyridin-2-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-23-5 | |
Record name | N-(pyridin-2-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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